molecular formula C24H20FN3O4S B14801126 2-(8-Fluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione

2-(8-Fluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione

Cat. No.: B14801126
M. Wt: 465.5 g/mol
InChI Key: XYMFWSVWUKHXBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(8-Fluoro-6,11-dihydrobenzocbenzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[840It is primarily known for its efficacy against influenza viruses, including strains resistant to other antiviral agents .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Baloxavir marboxil undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .

Mechanism of Action

Baloxavir marboxil is a selective inhibitor of influenza cap-dependent endonuclease. This enzyme is crucial for the replication of influenza virus mRNA. By inhibiting this enzyme, Baloxavir marboxil prevents the polymerase function, thereby halting viral replication . The compound is metabolized to its active form, Baloxavir acid, which exerts the antiviral effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Baloxavir marboxil is unique due to its mechanism of action, targeting the cap-dependent endonuclease, unlike other antivirals that inhibit neuraminidase. This makes it effective against strains resistant to neuraminidase inhibitors .

Properties

Molecular Formula

C24H20FN3O4S

Molecular Weight

465.5 g/mol

IUPAC Name

2-(8-fluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione

InChI

InChI=1S/C24H20FN3O4S/c25-15-5-6-16-14(11-15)13-33-19-4-2-1-3-17(19)21(16)28-20-12-32-10-9-26(20)24(31)22-23(30)18(29)7-8-27(22)28/h1-8,11,20-21,30H,9-10,12-13H2

InChI Key

XYMFWSVWUKHXBM-UHFFFAOYSA-N

Canonical SMILES

C1COCC2N1C(=O)C3=C(C(=O)C=CN3N2C4C5=C(CSC6=CC=CC=C46)C=C(C=C5)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.